N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene
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Overview
Description
N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene is a synthetic organic compound belonging to the azobenzene derivatives family. This compound is characterized by its complex molecular structure, which includes an azobenzene core substituted with ethyl and methyl groups, as well as a benzoyloxy group. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene typically involves multiple steps, starting with the preparation of the azobenzene core. The process may include the diazotization of aniline derivatives followed by coupling reactions with appropriate benzene derivatives. The introduction of the ethyl and methyl groups can be achieved through subsequent alkylation reactions. The final step involves the esterification of the benzoyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding azoxybenzenes or nitrobenzenes.
Reduction: Reduction reactions can yield amines or hydrazines.
Substitution: Substitution reactions can lead to the formation of various substituted azobenzene derivatives.
Scientific Research Applications
N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene has found applications in several scientific research areas:
Biology: The compound has been investigated for its biological activity, including its potential as a probe in biochemical assays and its interactions with nucleic acids and proteins.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene is compared with other similar compounds, such as N-Benzoyloxy-N-methyl-4-aminoazobenzene and N-ethyl-4-aminoazobenzene. These compounds share structural similarities but exhibit different reactivities and biological activities. The presence of the ethyl group in this compound contributes to its unique properties and distinguishes it from its counterparts.
Comparison with Similar Compounds
N-Benzoyloxy-N-methyl-4-aminoazobenzene
N-ethyl-4-aminoazobenzene
N-methyl-4-aminoazobenzene
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Properties
CAS No. |
55398-26-0 |
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Molecular Formula |
C22H21N3O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[4-[(4-ethylphenyl)diazenyl]-N-methylanilino] benzoate |
InChI |
InChI=1S/C22H21N3O2/c1-3-17-9-11-19(12-10-17)23-24-20-13-15-21(16-14-20)25(2)27-22(26)18-7-5-4-6-8-18/h4-16H,3H2,1-2H3 |
InChI Key |
XTSKKCRWIVURCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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